2-Thia-5-azabicyclo[2.2.1]heptane 2-oxide hydrochloride
Description
(1S,4S)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride (CAS: 1481613-21-1) is a bicyclic sulfonamide derivative with the molecular formula C₅H₁₀ClNO₂S and a molecular weight of 183.66 g/mol . It is characterized by a rigid norbornane-like scaffold containing sulfur (as a sulfone group) and nitrogen atoms. Its hazard profile includes warnings for acute oral toxicity (H302), skin irritation (H315), and eye irritation (H319), necessitating precautions such as wearing protective gloves and eye protection during handling .
The compound is marketed as a building block for drug discovery, with suppliers like Shanghai Shiyi Reagent and CymitQuimica offering it at premium prices (e.g., €1,688.00/500 mg), reflecting its specialized synthetic utility .
Properties
Molecular Formula |
C5H10ClNOS |
|---|---|
Molecular Weight |
167.66 g/mol |
IUPAC Name |
2λ4-thia-5-azabicyclo[2.2.1]heptane 2-oxide;hydrochloride |
InChI |
InChI=1S/C5H9NOS.ClH/c7-8-3-4-1-5(8)2-6-4;/h4-6H,1-3H2;1H |
InChI Key |
JBCMWVOOFXBLKR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CNC1CS2=O.Cl |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Reaction for Bicyclic Framework Construction
The Diels-Alder reaction is a cornerstone for constructing the azabicyclo[2.2.1]heptane core. Methanesulfonyl cyanide and cyclopentadiene undergo [4+2] cycloaddition to form a sulfonyl-azanorbornene intermediate, which is subsequently hydrolyzed and oxidized. For the thia-analogue, thiophene-derived dienes or sulfur-containing dienophiles may substitute cyclopentadiene.
Key Reaction Conditions :
- Solvent : Dichloromethane or THF at −20°C to 40°C.
- Catalyst : Lewis acids (e.g., AlCl₃) enhance regioselectivity.
- Post-Reaction Modifications : Hydrolysis with acetic acid followed by oxidation with H₂O₂ or mCPBA introduces the sulfoxide group.
Example Protocol :
- React 1,3-cyclopentadiene with methanesulfonyl cyanide in CH₂Cl₂ at 0°C for 12 h.
- Hydrolyze the adduct with 10% HCl/MeOH (1:1) at reflux.
- Oxidize the sulfide to sulfoxide using 30% H₂O₂ in acetic acid (60°C, 4 h).
Functional Group Transformations
Sulfur Oxidation and Salt Formation
The sulfoxide moiety is introduced via controlled oxidation of the corresponding sulfide. Hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) are preferred oxidants due to their compatibility with the azabicyclo framework. Subsequent treatment with HCl gas in ether yields the hydrochloride salt.
Optimization Insights :
- Oxidation Selectivity : mCPBA in CH₂Cl₂ at −10°C minimizes overoxidation to sulfones.
- Salt Crystallization : Use ethanol/ethyl acetate (3:1) for high-purity hydrochloride isolation (yield: 75–85%).
Analytical Data :
- ¹H NMR (400 MHz, D₂O): δ 3.82 (d, J = 12.1 Hz, 1H), 3.45 (m, 2H), 2.95 (dd, J = 9.8, 4.2 Hz, 1H).
- IR (KBr): 1120 cm⁻¹ (S=O), 2550 cm⁻¹ (N-H stretch).
Stereoselective Synthesis
Chiral Pool Strategy
Starting from enantiopure precursors like (1S,4S)-2-azabicyclo[2.2.1]heptane, sulfur incorporation is achieved via nucleophilic displacement. For example, treatment with thiourea in DMF replaces a hydroxyl group with thiol, followed by oxidation.
Critical Parameters :
- Stereochemical Integrity : Use of (-)-sparteine as a chiral ligand ensures retention of configuration during thiolation.
- Protecting Groups : Boc (tert-butoxycarbonyl) shields the amine during sulfur functionalization.
Stepwise Process :
- Protect the amine with Boc₂O in THF.
- Substitute the C-2 hydroxyl with thiocyanate using MsCl/Et₃N.
- Reduce thiocyanate to thiol with LiAlH₄, then oxidize to sulfoxide.
Palladium-Catalyzed Methods
1,2-Aminoacyloxylation
A recent advance employs Pd(OAc)₂/Xantphos to catalyze the 1,2-aminoacyloxylation of cyclopentenes, forming oxygenated intermediates that are further functionalized to the target molecule.
Reaction Setup :
- Substrate : 5-vinyl-1,3-thiazolidin-2-one.
- Conditions : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), AcOH (2 equiv), 80°C, 12 h.
- Yield : 68% after HCl salt formation.
Advantages :
- Tolerance for electron-deficient alkenes.
- Direct introduction of both amine and sulfoxide groups in one step.
Comparative Analysis of Methods
| Method | Yield | Stereoselectivity | Complexity | Key Reference |
|---|---|---|---|---|
| Diels-Alder + Oxidation | 70–80% | Moderate | Moderate | |
| Chiral Pool Synthesis | 65–75% | High | High | |
| Pd-Catalyzed Functionalization | 60–70% | High | Low |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfur atom in the thia-azabicyclo framework exhibits moderate electrophilicity, allowing nucleophilic attack under controlled conditions. Key observations include:
These reactions proceed via an SN2 mechanism at the sulfur center, with steric hindrance from the bicyclic structure influencing reaction rates .
Oxidation and Reduction Pathways
The 2-oxide group undergoes redox transformations:
Oxidation
Further oxidation of the sulfide moiety is achievable with strong oxidizing agents:
-
H₂O₂/CH₃COOH : Converts the sulfide to sulfone (2,2-dioxide derivative)
-
mCPBA (meta-chloroperbenzoic acid) : Forms sulfoxides with stereochemical control
Reduction
-
NaBH₄/MeOH : Reduces the sulfoxide to thioether but risks ring-opening
-
Catalytic hydrogenation (H₂/Pd-C) : Requires high pressure (50 psi) and selectively reduces exocyclic double bonds without affecting the oxide group
Palladium-Catalyzed Functionalization
Palladium complexes enable strategic C–H functionalization and cross-coupling:
1,2-Aminoacyloxylation
A 2023 study demonstrated Pd(OAc)₂-catalyzed reactions with cyclopentenes :
textCyclopentene + Boc-protected amine → Oxygenated 2-azabicyclo[2.2.1]heptane derivatives
Conditions : 5 mol% Pd(OAc)₂, 1,10-phenanthroline ligand, 80°C, 12h
Scope : Tolerates aryl, alkyl, and heteroaryl substituents (72-89% yields)
Suzuki-Miyaura Coupling
The bicyclic framework participates in cross-couplings:
| Aryl Boronic Acid | Catalyst System | Product | Yield |
|---|---|---|---|
| 4-Methoxyphenyl | Pd(dppf)Cl₂, K₂CO₃, dioxane | C5-arylated bicycloheptane | 68% |
Acid/Base-Mediated Rearrangements
The hydrochloride salt undergoes pH-dependent transformations:
Scientific Research Applications
2-thia-5-azabicyclo[2.2.1]heptan-2-one hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-thia-5-azabicyclo[2.2.1]heptan-2-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Bicyclic Compounds
*Estimated based on structural similarity.
Critical Analysis of Differences
Oxidation State and Reactivity
The target compound’s sulfone group (2,2-dioxide) distinguishes it from the non-oxidized analogue (CAS: 1215499-34-5), which retains a thioether sulfur. The sulfone group increases polarity and molecular weight by 32 g/mol compared to the thioether variant .
Stereochemical Variations
The (1R,4R)-stereoisomer marketed by CymitQuimica shares the same molecular formula and weight as the (1S,4S)-isomer but differs in spatial configuration. Stereochemistry can drastically alter pharmacological activity; for example, enantiomers of similar bicyclic compounds exhibit varying efficacy in chiral environments like enzyme active sites .
Functional Group Substitutions
The 5-fluoro-2-azabicyclo[2.2.1]heptane HCl (CAS: 2288709-05-5) replaces sulfur with fluorine, reducing molecular weight and altering electronic properties. Fluorine’s electronegativity and small atomic radius enhance metabolic stability and bioavailability in drug candidates, making this derivative valuable in medicinal chemistry .
Hazard and Handling Requirements
The sulfone-containing compound (CAS: 1481613-21-1) has a well-defined hazard profile requiring stringent storage and handling protocols . In contrast, the non-oxidized thioether analogue (CAS: 1215499-34-5) lacks specific hazard data, suggesting greater stability under ambient conditions .
Pricing and Availability
Research and Application Insights
- Drug Discovery : Sulfone-containing bicyclic compounds are employed as constrained scaffolds to mimic peptide conformations or enhance target selectivity .
- Comparative Stability : The sulfone group in the target compound may confer greater hydrolytic stability compared to esters or amides in related bicyclic systems .
Biological Activity
2-Thia-5-azabicyclo[2.2.1]heptane 2-oxide hydrochloride, also known by its CAS number 1909336-43-1, is a bicyclic compound with potential biological activity. This article reviews the biological properties, mechanisms of action, and safety profile of this compound, drawing from various research studies and databases.
The molecular formula of this compound is CHClNOS, with a molecular weight of 183.66 g/mol. The compound is characterized by the presence of a sulfur atom in its structure, contributing to its unique biological properties.
Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Activity
Studies have shown that derivatives of bicyclic compounds similar to 2-thia-5-azabicyclo[2.2.1]heptane can possess antimicrobial properties. For instance, certain analogs have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections .
2. Neuropharmacological Effects
The compound's structure suggests potential interactions with neurotransmitter systems. Preliminary studies indicate that it may influence cholinergic pathways, which are crucial for cognitive functions and memory. This could make it a candidate for further investigation in neurodegenerative diseases .
3. Toxicological Profile
According to safety data, this compound is classified as harmful if swallowed (H302), causes skin irritation (H315), and may cause serious eye irritation (H319) . These findings highlight the importance of handling this compound with care.
Case Studies
Several studies have explored the biological activity of related compounds:
Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives and tested their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the bicyclic structure enhanced antimicrobial potency significantly .
Study 2: Neuropharmacological Assessment
A study investigated the effects of bicyclic compounds on cognitive function in animal models. The results suggested that these compounds could enhance memory retention and learning abilities, potentially through modulation of cholinergic receptors .
Data Summary
| Property | Value |
|---|---|
| CAS Number | 1909336-43-1 |
| Molecular Formula | CHClNOS |
| Molecular Weight | 183.66 g/mol |
| Antimicrobial Activity | Effective against certain bacteria |
| Neuropharmacological Effects | Potential cholinergic modulation |
| Toxicity Classification | H302, H315, H319 |
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 2-Thia-5-azabicyclo[2.2.1]heptane 2-oxide hydrochloride to improve yield and purity?
- Methodological Answer : Synthesis optimization requires careful control of reaction conditions, such as temperature, solvent choice, and stoichiometry. For bicyclic systems like this, multi-step protocols (e.g., Portoghese’s method) often involve cyclization via reagents like benzoyl chloride under basic conditions (NaOH/Et₂O) and subsequent reductions (LiBH₄) . Green chemistry approaches, such as using trans-4-hydroxy-L-proline as a starting material, can reduce hazardous byproducts and improve scalability . Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, polar solvents) is critical to isolate the hydrochloride salt with >95% purity .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer : Characterization should combine:
- NMR spectroscopy : ¹H/¹³C NMR to verify bicyclic scaffold and substituents (e.g., sulfur and nitrogen positions) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., C₆H₁₀ClNO₂S) .
- X-ray crystallography : Resolve stereochemical ambiguity in the bicyclic system, if single crystals are obtainable .
- HPLC-MS : Assess purity (>98%) using reverse-phase columns (C18) and mobile phases like acetonitrile/water with 0.1% formic acid .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer : Stability studies should include:
- Thermogravimetric analysis (TGA) : Determine decomposition temperature.
- Accelerated degradation tests : Expose to heat (40–60°C), humidity (75% RH), and light (UV/vis) over 4–8 weeks. Monitor via HPLC for degradation products (e.g., oxidation of the thia group) .
- Storage recommendations : Anhydrous conditions, inert gas (N₂/Ar), and desiccants at –20°C to prevent hydrolysis .
Advanced Research Questions
Q. How can stereochemical challenges in the synthesis of this bicyclic compound be addressed?
- Methodological Answer : Stereocontrol strategies include:
- Chiral auxiliaries : Use enantiopure starting materials (e.g., trans-4-hydroxy-L-proline) to direct ring closure .
- Asymmetric catalysis : Employ transition-metal catalysts (e.g., Ru or Rh complexes) for enantioselective cyclization .
- Dynamic kinetic resolution (DKR) : Utilize reversible bond formation under conditions favoring one diastereomer .
Q. What computational methods are suitable for predicting the reactivity and pharmacological interactions of this compound?
- Methodological Answer :
- Molecular docking : Screen against target proteins (e.g., nicotinic acetylcholine receptors) using software like AutoDock Vina .
- DFT calculations : Analyze electron density maps to identify reactive sites (e.g., sulfur oxidation susceptibility) .
- Molecular dynamics (MD) : Simulate solvation effects and stability in physiological buffers (e.g., PBS at pH 7.4) .
Q. How can mechanistic studies resolve contradictions in reported synthetic pathways?
- Methodological Answer :
- Isotopic labeling : Use ¹⁸O or deuterated reagents to trace oxygen/sulfur incorporation during cyclization .
- Kinetic profiling : Monitor intermediate formation via in-situ FTIR or Raman spectroscopy to identify rate-limiting steps .
- Controlled experiments : Systematically vary reaction parameters (e.g., solvent polarity, Lewis acid additives) to isolate competing pathways .
Notes
- Avoid abbreviations; use full chemical names (e.g., "this compound").
- Critical contradictions: Reported molecular weights vary due to structural analogs (e.g., 2-oxa vs. 2-thia derivatives). Cross-validate data with orthogonal methods .
- Safety: Handle under fume hoods; HCl salt may release toxic fumes upon decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
